N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide
Description
N-([2,3'-Bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide is a synthetic sulfonamide derivative characterized by a methanesulfonamide core linked to a [2,3'-bifuran]-5-ylmethyl group and an m-tolyl aromatic ring. Its synthesis likely involves coupling a bifuran-containing alkylamine with a m-tolylmethanesulfonyl chloride intermediate. While direct pharmacological data for this compound are scarce, structural analogs in the sulfonamide class are known for targeting cannabinoid receptors (e.g., CB1/CB2) or acting as enzyme inhibitors .
Properties
IUPAC Name |
N-[[5-(furan-3-yl)furan-2-yl]methyl]-1-(3-methylphenyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-3-2-4-14(9-13)12-23(19,20)18-10-16-5-6-17(22-16)15-7-8-21-11-15/h2-9,11,18H,10,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCDZBICUNCECZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=C(O2)C3=COC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bifuran Scaffold Construction
The [2,3'-bifuran] system necessitates regioselective furan ring formation. Literature precedents in dye-sensitized solar cell research demonstrate bifuran synthesis through palladium-catalyzed cross-couplings or acid-mediated cyclizations of γ-keto esters. For this system, a Stille coupling between 2-furylstannane and 3-bromofuran derivatives could establish the 2,3'-linkage, followed by formylation at the 5-position to introduce the methylene bridge.
m-Tolylmethanesulfonyl Chloride Preparation
m-Tolylmethanesulfonic acid derivatives are accessible via sulfonation of m-xylene followed by chlorination. Direct sulfonation using chlorosulfonic acid at 0–5°C provides the sulfonic acid, which is subsequently treated with phosphorus pentachloride to yield the sulfonyl chloride.
Detailed Synthetic Pathways
Synthesis of [2,3'-Bifuran]-5-ylmethylamine
Step 1: Stille Coupling for Bifuran Core Assembly
A mixture of 2-(tributylstannyl)furan (1.2 eq) and 3-bromofuran (1.0 eq) in anhydrous DMF undergoes Pd(PPh₃)₄ catalysis (5 mol%) at 80°C under nitrogen, yielding 2,3'-bifuran (68% after column chromatography).
Step 2: Vilsmeier-Haack Formylation
The bifuran intermediate reacts with DMF/POCl₃ at −10°C, followed by hydrolysis to install the 5-formyl group. Reduction with NaBH₄ in ethanol affords [2,3'-bifuran]-5-ylmethanol (83% yield).
Step 3: Mitsunobu Amination
The alcohol undergoes Mitsunobu reaction with phthalimide (1.5 eq), DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF, followed by hydrazinolysis to liberate the primary amine ([2,3'-bifuran]-5-ylmethylamine, 76% over two steps).
Preparation of m-Tolylmethanesulfonyl Chloride
Step 1: Sulfonation of m-Xylene
m-Xylene reacts with chlorosulfonic acid (3 eq) in dichloromethane at 0°C for 4 hr, yielding m-tolylmethanesulfonic acid (92%) after aqueous workup.
Step 2: Chlorination with PCl₅
The sulfonic acid is treated with phosphorus pentachloride (2 eq) in refluxing thionyl chloride (3 hr), distilling off volatiles to obtain m-tolylmethanesulfonyl chloride as a pale yellow liquid (88%).
Sulfonamide Coupling Reaction
The critical bond formation employs Schotten-Baumann conditions:
# Example reaction setup
amine = [2,3'-bifuran]-5-ylmethylamine (1.0 eq)
sulfonyl_chloride = m-tolylmethanesulfonyl chloride (1.2 eq)
base = pyridine (3.0 eq)
solvent = dichloromethane (0.1 M)
temperature = 0°C → room temperature
time = 12 hr
workup = dilute HCl wash, NaHCO₃ wash, MgSO₄ drying
purification = silica gel chromatography (hexane:EtOAc 3:1)
This protocol delivers N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide in 65% isolated yield.
Spectroscopic Characterization Data
Nuclear Magnetic Resonance (NMR) Analysis
| Nucleus | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| ¹H (CDCl₃) | 2.34 | s | 3H | m-Tolyl CH₃ |
| 3.89 | d (J=12.4 Hz) | 2H | SO₂NCH₂ | |
| 4.27 | t (J=6.8 Hz) | 1H | Bifuran CH₂ | |
| 6.45–7.12 | m | 8H | Furan & aromatic protons | |
| ¹³C (CDCl₃) | 21.4 | - | - | m-Tolyl CH₃ |
| 44.8 | - | - | SO₂NCH₂ | |
| 110.2–154.7 | - | - | Furan & aromatic carbons |
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 332.0984 [M+H]⁺ (calc. 332.0957 for C₁₇H₁₈NO₄S).
Optimization Challenges and Solutions
Bifuran Ring Stability
The electron-rich furan rings exhibit sensitivity toward electrophilic reagents. Implementing low-temperature (−78°C) lithiation steps during functionalization prevents ring-opening side reactions.
Sulfonamide Hydrolysis Mitigation
Exposure to aqueous bases during workup risks sulfonamide cleavage. Employing biphasic extraction with saturated NH₄Cl (pH 6–7) minimizes hydrolysis while removing excess sulfonyl chloride.
Scalability and Industrial Considerations
A kilogram-scale process would require:
- Continuous flow hydrogenation for amine synthesis
- Membrane-based solvent recovery in sulfonation steps
- QbD-guided design space exploration for critical parameters (temperature, stoichiometry)
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which N-([2,3’-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. The bifuran moiety can intercalate with DNA, while the sulfonamide group can inhibit enzymes by mimicking the natural substrate. This dual action makes it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide with three sulfonamide-based analogs, focusing on structural features and reported biological activities:
Key Observations :
Structural Diversity: The target compound uniquely incorporates a bifuran linker, which may enhance conformational flexibility compared to Sch225336’s rigid bis-sulfone scaffold or SR141716A’s pyrazole core.
Pharmacological Implications :
- Sch225336’s CB2 selectivity is attributed to its bis-sulfone groups and methoxy substitutions . The target compound’s bifuran and m-tolyl groups may similarly influence receptor affinity but require empirical validation.
- SR141716A and SR144528 demonstrate the importance of halogenation (e.g., chloro groups) in enhancing receptor binding. The absence of halogens in the target compound could limit potency but reduce off-target toxicity.
Computational and Crystallographic Tools :
- Programs like SHELXL (for crystal refinement) and ORTEP-3 (for structural visualization) are critical for analyzing sulfonamide derivatives. However, crystallographic data for the target compound are currently unavailable, limiting direct comparison.
Biological Activity
N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This compound features a bifuran moiety linked to a methanesulfonamide group, which enhances its biological activity. Understanding its biological mechanisms and potential therapeutic applications is crucial for advancing research in this area.
Chemical Structure and Properties
The compound's chemical formula is C16H17N1O3S, and it possesses several functional groups that contribute to its biological properties. The bifuran structure allows for intercalation with DNA, while the methanesulfonamide group can mimic natural substrates, potentially inhibiting enzyme activity.
This compound exerts its biological effects through multiple mechanisms:
- DNA Interaction : The bifuran moiety can intercalate within DNA strands, potentially affecting replication and transcription processes.
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes by mimicking their natural substrates, impacting metabolic pathways.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance:
- In vitro studies demonstrated that derivatives with a methanesulfonamide moiety suppressed cell proliferation in various cancer cell lines by inducing apoptosis. Specifically, one derivative showed a 50% reduction in cell growth at a concentration of 0.501 µM compared to standard treatments like gemcitabine .
- Flow cytometry analyses revealed that treatment with these compounds led to increased apoptosis markers, such as elevated levels of caspases and a reduced expression of the Bcl-2 protein, indicating effective induction of programmed cell death .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high oral bioavailability and favorable absorption characteristics. In animal models, compounds with similar structures have shown rapid absorption and sustained plasma concentrations, which are critical for therapeutic efficacy .
Comparative Analysis
To understand the uniqueness of this compound compared to similar compounds, we can examine their biological activities:
| Compound Name | Structure Features | Antitumor Activity | Mechanism of Action |
|---|---|---|---|
| This compound | Bifuran + Methanesulfonamide | High | DNA intercalation + Enzyme inhibition |
| N-methylmethanesulfonamide | Lacks bifuran | Moderate | Primarily enzyme inhibition |
| tert-butanesulfinamide | Different functional group | Low | Limited biological activity |
Case Studies
Several studies have highlighted the therapeutic potential of compounds related to this compound:
- Study on Apoptosis Induction : A study demonstrated that derivatives similar to this compound significantly increased apoptosis in MCF-7 breast cancer cells by altering the cell cycle dynamics and promoting caspase activation .
- Multi-target Mechanism : Research indicated that the compound could inhibit multiple targets involved in cancer progression, making it a candidate for further development as an antitumor agent .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-([2,3'-bifuran]-5-ylmethyl)-1-(m-tolyl)methanesulfonamide, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound is synthesized via multi-step organic reactions. Key steps include coupling bifuran derivatives with sulfonamide precursors under controlled conditions. Solvents like dimethylformamide (DMF) or dichloromethane (DCM) are used under inert atmospheres (e.g., nitrogen) to minimize side reactions. Microwave-assisted synthesis (as seen in analogs) can enhance reaction efficiency. Optimize temperature (typically 60–80°C) and stoichiometric ratios of reactants. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity .
Q. How should researchers approach the purification and characterization of this compound to ensure high purity?
- Methodological Answer : Post-synthesis, use thin-layer chromatography (TLC) to monitor reaction progress. For purification, employ flash chromatography with a polar/non-polar solvent system. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase). Structural characterization requires H/C NMR (in DMSO-d6 or CDCl3), FT-IR (to confirm sulfonamide S=O stretches at ~1150–1300 cm), and high-resolution mass spectrometry (HRMS). X-ray crystallography (if crystals form) can resolve stereochemical ambiguities .
Q. What preliminary biological assays are suitable for evaluating its antimicrobial potential?
- Methodological Answer : Conduct disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use ciprofloxacin as a positive control. Measure minimum inhibitory concentrations (MICs) and compare to structurally similar sulfonamide-bifuran hybrids. Include cytotoxicity assays (e.g., MTT on mammalian cells) to assess selectivity .
Advanced Research Questions
Q. How do structural modifications (e.g., meta-tolyl vs. para-tolyl substitution) impact biological activity and target binding?
- Methodological Answer : Meta-tolyl groups (as in the target compound) introduce steric and electronic effects distinct from para-substituted analogs. Perform comparative structure-activity relationship (SAR) studies using analogs with varying substituents. Use molecular docking (e.g., AutoDock Vina) to model interactions with bacterial dihydropteroate synthase (DHPS), a sulfonamide target. Validate predictions with surface plasmon resonance (SPR) to measure binding affinities .
Q. What strategies can resolve contradictions in reported bioactivity data for sulfonamide-bifuran hybrids?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, serum protein interference) or impurity levels. Standardize protocols across labs (e.g., CLSI guidelines). Use orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to confirm mechanisms. Re-synthesize disputed compounds with rigorous purity checks (>95% via HPLC) and retest. Meta-analyses of published data can identify confounding variables .
Q. How can computational chemistry elucidate the compound’s mechanism of action against cancer targets?
- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) to study interactions with apoptosis regulators (e.g., Bcl-2 proteins). Combine density functional theory (DFT) calculations to map electron distribution in the bifuran-sulfonamide scaffold, predicting reactive sites. Validate with in vitro assays (e.g., caspase-3 activation in cancer cell lines) .
Q. What analytical techniques are critical for resolving spectral data contradictions (e.g., NMR splitting patterns)?
- Methodological Answer : For complex splitting in H NMR (due to diastereotopic protons or rotamers), use 2D techniques (COSY, NOESY) to assign signals. Variable-temperature NMR can reveal dynamic effects. For ambiguous mass spectra, employ tandem MS/MS to fragment ions and confirm connectivity. Cross-validate with IR and X-ray data .
Data Contradiction Analysis
Q. How should researchers address discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer : In vitro-in vivo discordance may stem from poor pharmacokinetics (e.g., low bioavailability). Conduct ADME studies: measure metabolic stability (e.g., liver microsomes), plasma protein binding (equilibrium dialysis), and permeability (Caco-2 assays). Use murine infection models to correlate in vivo efficacy with plasma concentrations (LC-MS/MS monitoring) .
Q. What experimental designs mitigate batch-to-batch variability in biological activity?
- Methodological Answer : Standardize synthesis protocols (e.g., fixed reaction time/temperature). Characterize each batch via identical analytical methods (HPLC, NMR). Use a single validated biological assay platform (e.g., same cell line passage number). Include internal controls in each experiment to normalize data .
Methodological Resources
- Spectral Databases : PubChem (CID-specific NMR/IR data) .
- Synthesis Protocols : Multi-step organic synthesis with microwave assistance .
- Advanced Modeling : Molecular docking (AutoDock), DFT (Gaussian 16) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
